4-(2-fluorophenyl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(2-fluorophenyl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with additional phenyl and fluorophenyl substituents. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-(2-fluorophenyl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Formation of the Pyridine Ring: The pyrazole ring is then fused with a pyridine ring. This can be done through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.
Introduction of Substituents: The phenyl and fluorophenyl groups are introduced through substitution reactions. This can be achieved using appropriate aryl halides and palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-(2-fluorophenyl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-fluorophenyl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can interact with various biological targets, making it a candidate for drug development.
Medicine: Due to its potential biological activities, the compound is being explored for therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For example, in anticancer research, the compound has been found to inhibit microtubule polymerization by binding to the colchicine site on tubulin . This results in the inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells. The compound’s ability to interact with other biological targets, such as enzymes or receptors, can also contribute to its biological activities.
Comparison with Similar Compounds
4-(2-fluorophenyl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can be compared with other similar compounds, such as:
Indole Derivatives: Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. While both indole derivatives and pyrazolopyridines have heterocyclic structures, the specific substituents and ring systems can lead to different biological activities.
Pyrrolidine Derivatives: Pyrrolidine derivatives are another class of heterocyclic compounds with significant biological activities. The presence of a saturated five-membered ring in pyrrolidines contrasts with the bicyclic structure of pyrazolopyridines, leading to differences in their chemical and biological properties.
Phenylpyridines: Phenylpyridines are compounds containing a benzene ring linked to a pyridine ring. The addition of a pyrazole ring in pyrazolopyridines introduces additional complexity and potential for unique interactions with biological targets.
The uniqueness of this compound lies in its specific combination of substituents and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14FN3O |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-3-phenyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C18H14FN3O/c19-14-9-5-4-8-12(14)13-10-15(23)20-18-16(13)17(21-22-18)11-6-2-1-3-7-11/h1-9,13H,10H2,(H2,20,21,22,23) |
InChI Key |
BNQGGQUFILYMRW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NN=C2NC1=O)C3=CC=CC=C3)C4=CC=CC=C4F |
Origin of Product |
United States |
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